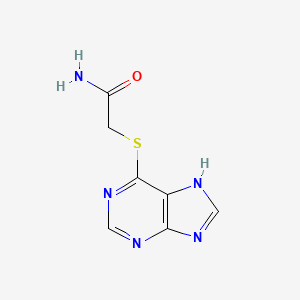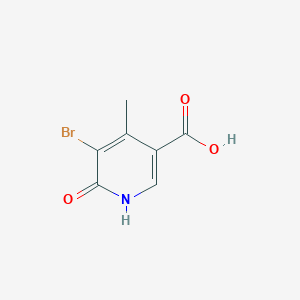
o-Xylene
描述
It consists of a benzene ring with two methyl groups attached to adjacent carbon atoms, making it a constitutional isomer of m-xylene and p-xylene . o-Xylene is a colorless, slightly oily, and flammable liquid with a characteristic sweet odor. It is widely used in the chemical industry as a solvent and as a precursor to various chemical compounds.
作用机制
Target of Action
o-Xylene, an aromatic hydrocarbon, primarily targets the eyes, skin, respiratory system, central nervous system, gastrointestinal tract, blood, liver, and kidneys . It interacts with these organs and systems, leading to various physiological responses.
Mode of Action
It is believed that the hydroxyl -OH groups of the chloroxylenol molecule, a phenol antiseptic, bind to certain proteins on the cell membrane of bacteria, disrupting the membrane and allowing the contents of the bacterial cell to leak out .
Biochemical Pathways
This compound is metabolized by various biochemical pathways. In the presence of oxygen and specific microorganisms, this compound can be degraded via the ortho-cleavage pathway . The ring cleavage of this compound is catalyzed by catechol 1,2-dioxygenase, and 3,4-dimethylcatechol is the main metabolic product .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion. Due to its high volatility and lipophilicity, this compound is primarily absorbed through inhalation, preferentially distributed in adipose tissue, and eliminated by both expiration and metabolic degradation . The partition coefficient between air and blood, which is defined as the concentration ratio of a vapor between blood and air at a defined temperature, is a crucial factor controlling pulmonary absorption or excretion .
Result of Action
Exposure to this compound can lead to various health effects, including irritation of the eyes, skin, nose, and throat, dizziness, excitement, drowsiness, incoordination, staggering gait, corneal vacuolization, anorexia, nausea, vomiting, abdominal pain, and dermatitis . These effects are the result of this compound’s interaction with its target organs and systems.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, due to its high volatility, this compound will move into the air from moist soil and water surfaces . It is expected to move moderately through soil and will be broken down by microorganisms . Environmental conditions, such as temperature and pH, can also affect the stability and efficacy of this compound .
生化分析
Biochemical Properties
o-Xylene plays a significant role in biochemical reactions, particularly in the degradation of aromatic hydrocarbons. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes involved in the degradation of this compound is this compound dioxygenase, which catalyzes the initial oxidation of this compound to form this compound dihydrodiol . This enzyme is part of the dioxygenase family and is crucial for the breakdown of this compound in microbial systems. Additionally, this compound interacts with monooxygenases and phenol hydroxylases, which further oxidize the compound to intermediate products such as 3,4-dimethylphenol and 2-methylbenzylalcohol .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound has been shown to induce oxidative stress in cells, leading to the activation of antioxidant defense mechanisms . This compound can also modulate the expression of genes involved in detoxification processes, such as those encoding cytochrome P450 enzymes. Furthermore, this compound can disrupt cellular metabolism by interfering with the normal function of mitochondria, leading to altered energy production and increased production of reactive oxygen species .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules and enzymes. This compound binds to the active site of this compound dioxygenase, where it undergoes oxidation to form this compound dihydrodiol . This reaction is facilitated by the presence of cofactors such as NADH and oxygen. Additionally, this compound can inhibit or activate other enzymes involved in its metabolism, such as monooxygenases and phenol hydroxylases . These interactions result in the formation of intermediate products that are further metabolized by downstream enzymes. This compound can also influence gene expression by modulating transcription factors and signaling pathways involved in cellular stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods, especially in the presence of light and oxygen . Long-term exposure to this compound has been shown to cause persistent oxidative stress and cellular damage, leading to alterations in cell function and viability . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can result in cumulative effects on cellular processes, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function and overall health. At higher doses, it can cause toxic and adverse effects. Studies have shown that high doses of this compound can lead to hematological, biochemical, and histopathological changes in animal tissues . For example, exposure to high concentrations of this compound can result in liver and kidney damage, oxidative stress, and apoptosis in various cell types . These effects highlight the importance of understanding the dosage-dependent toxicity of this compound in biological systems.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its degradation and detoxification. The initial step in the metabolism of this compound is its oxidation by this compound dioxygenase to form this compound dihydrodiol . This intermediate product is further metabolized by monooxygenases and phenol hydroxylases to produce compounds such as 3,4-dimethylphenol and 2-methylbenzylalcohol . These metabolites can enter various metabolic pathways, including those involved in energy production and detoxification.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and accumulate in lipid-rich compartments . This compound can also interact with transporters and binding proteins that facilitate its movement within cells. For example, it can bind to albumin in the bloodstream, which aids in its distribution to different tissues . The localization and accumulation of this compound within cells can influence its activity and potential toxicity, making it important to understand its transport and distribution dynamics.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound is primarily localized in the cytoplasm and lipid-rich organelles such as the endoplasmic reticulum and mitochondria . Its presence in these compartments can influence various cellular processes, including energy production, lipid metabolism, and detoxification. Additionally, this compound can undergo post-translational modifications that direct it to specific subcellular compartments, further affecting its activity and interactions with other biomolecules . Understanding the subcellular localization of this compound is crucial for elucidating its biochemical and cellular effects.
准备方法
Synthetic Routes and Reaction Conditions: o-Xylene is primarily obtained from the catalytic reforming of petroleum naphtha, which produces a mixture of xylene isomers. The separation of this compound from this mixture is achieved through fractional distillation and crystallization .
Industrial Production Methods: In the industrial setting, this compound is produced by the isomerization of m-xylene. This process involves the rearrangement of the methyl groups on the benzene ring under the influence of a catalyst, typically a zeolite or a metal oxide . The isomerization process is carried out at high temperatures and pressures to achieve the desired conversion rates.
化学反应分析
Types of Reactions: o-Xylene undergoes various chemical reactions, including:
Halogenation: The methyl groups in this compound are susceptible to halogenation, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Catalysts such as vanadium pentoxide (V₂O₅) and high temperatures (300-400°C) are commonly used.
Nitration: Mixed acids (H₂SO₄ and HNO₃) at controlled temperatures (30-50°C) are employed.
Halogenation: Halogenating agents like chlorine or bromine are used under mild conditions.
Major Products:
Phthalic anhydride: from oxidation.
Nitro-o-xylenes: from nitration.
Halogenated xylenes: from halogenation.
科学研究应用
o-Xylene has a wide range of applications in scientific research and industry:
相似化合物的比较
- m-Xylene
- p-Xylene
- Toluene (methylbenzene)
- Ethylbenzene
属性
IUPAC Name |
1,2-xylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10/c1-7-5-3-4-6-8(7)2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQNGGLPUBDAKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10, Array | |
| Record name | O-XYLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9182 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | o-XYLENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021807 | |
| Record name | o-Xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
O-xylene appears as a colorless watery liquid with a sweet odor. Less dense than water. Insoluble in water. Irritating vapor. (USCG, 1999), Liquid; Pellets or Large Crystals, Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an aromatic odor. | |
| Record name | O-XYLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9182 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzene, 1,2-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | o-XYLENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | o-Xylene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0668.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
289 to 293 °F at 760 mmHg (NTP, 1992), 144 °C, 292 °F | |
| Record name | O-XYLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9182 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | o-XYLENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | o-Xylene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0668.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
63 °F (NTP, 1992), 32 °C c.c., 90 °F | |
| Record name | O-XYLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9182 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | o-XYLENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | o-Xylene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0668.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Insoluble (NTP, 1992), Solubility in water: none, 0.02% | |
| Record name | O-XYLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9182 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | o-XYLENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | o-Xylene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0668.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.88 at 68 °F (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.88, 0.88 | |
| Record name | O-XYLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9182 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | o-XYLENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | o-Xylene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0668.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.66 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.7 | |
| Record name | O-XYLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9182 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | o-XYLENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
10 mmHg at 89.8 °F (NTP, 1992), Vapor pressure, kPa at 20 °C: 0.7, 7 mmHg | |
| Record name | O-XYLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9182 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | o-XYLENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | o-Xylene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0668.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
CAS No. |
95-47-6 | |
| Record name | O-XYLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9182 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | o-Xylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Xylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-XYLENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60920 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,2-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | o-Xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-xylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.203 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-XYLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2474E14QP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | o-XYLENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | o-Xylene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/ZE256250.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-13 to -9 °F (NTP, 1992), -25 °C, -13 °F | |
| Record name | O-XYLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9182 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | o-XYLENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | o-Xylene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0668.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of o-xylene?
A1: this compound has the molecular formula C8H10 and a molecular weight of 106.16 g/mol.
Q2: How is this compound structurally characterized using spectroscopy?
A2: this compound's structure can be confirmed using techniques like 13C and 1H NMR, and FT-IR. These methods provide detailed information about the carbon and hydrogen environments within the molecule, verifying its structure. []
Q3: How does this compound interact with polymeric materials like nitrile gloves?
A3: Research shows that this compound permeates through nitrile gloves. The permeation kinetics are influenced by factors like molecular size, shape, and dipole moment. Interestingly, in mixtures of xylene isomers, the individual permeation behaviors observed for pure isomers are not maintained, suggesting isomer interactions influence overall permeation. []
Q4: Can this compound be used as a green solvent in organic photodetector fabrication?
A4: Yes, this compound has been successfully employed as a green solvent for processing organic photodetectors. It effectively dissolves wide band gap polymers like PBDB-T and small-molecule acceptors like CO1-4F at controlled temperatures, leading to high-performance devices with comparable or even superior efficiency to those processed with chlorinated solvents. []
Q5: How does the presence of this compound impact the sorption of other aromatic hydrocarbons like benzene by materials like ground rubber?
A5: Ground rubber displays a sorption capacity for both benzene and this compound. While research suggests it could be used as a sorbent material, the study focused on individual sorption and did not explore the competitive sorption behavior in a mixed benzene and this compound system. []
Q6: What is the industrial significance of this compound oxidation?
A6: The catalytic oxidation of this compound to phthalic anhydride is a crucial industrial process. Vanadium oxide catalysts supported on titanium dioxide have been the industry standard for this reaction for decades. [, ]
Q7: What are the key challenges in optimizing the catalytic oxidation of this compound?
A7: A major challenge is understanding the complex interplay between the reaction network, catalyst formulation, and process parameters to enhance phthalic anhydride yield while minimizing by-product formation. []
Q8: How does the use of monolithic catalysts improve this compound oxidation?
A8: Monolithic catalysts with high thermal conductivity, when used in this compound oxidation, demonstrate superior performance by significantly reducing axial temperature gradients within the reactor compared to conventional pellet catalysts. This leads to improved catalyst efficiency and allows for operation at higher this compound feed concentrations. []
Q9: What insights have been gained from the Temporal Analysis of Products (TAP) reactor studies on this compound oxidation?
A9: TAP reactor studies provided detailed insights into the reaction mechanism, highlighting the sequential nature of this compound oxidation, involving the formation and desorption of intermediates like o-tolualdehyde and phthalide. The research also identified decarbonylation of surface species as a key step in the non-selective oxidation pathway. []
Q10: How is computational chemistry used to study this compound's atmospheric fate?
A10: Density functional theory (DFT) calculations have been employed to study the mechanism of this compound's reaction with hydroxyl radicals and oxygen in the atmosphere. These simulations provide valuable information about the intermediates formed, activation barriers, and the thermodynamic feasibility of various reaction pathways, ultimately aiding in assessing the environmental impact of this compound. []
Q11: What are the toxicological effects of this compound on aquatic organisms?
A11: Studies on marsh frog tadpoles demonstrated that exposure to the water-soluble fraction of crude oil containing this compound caused increased mortality, developmental abnormalities, growth retardation, and oxidative stress in a dose-dependent manner. Notably, this compound alone exhibited less pronounced toxicity compared to the complex mixture, highlighting the importance of considering the combined effects of pollutants. []
Q12: Does exposure to this compound pose health risks to workers in specific occupational settings?
A12: Research investigating occupational exposure to volatile organic compounds, including this compound, from incense smoke in worship places found that workers, particularly janitors, experienced elevated exposure levels. While the non-carcinogenic risks were deemed low, the estimated lifetime cancer risks associated with benzene and ethylbenzene exposure exceeded acceptable limits, indicating a need for exposure control measures. []
Q13: Can biotrickling filters effectively remove this compound from contaminated air streams?
A13: Yes, biotrickling filters (BTFs) have proven effective in removing this compound from gas streams. Experiments using xylene-acclimated BTFs achieved high elimination capacities for this compound, demonstrating the potential of biofiltration as a sustainable treatment approach for this compound-laden emissions. []
Q14: How does microbial degradation contribute to this compound removal in airlift microbial fuel cells (MFCs)?
A14: Airlift MFCs, designed to enhance mass transfer and bioaccessibility of this compound, demonstrated efficient this compound removal through microbial degradation. The integration of an airlift reactor with a polypyrrole-modified anode in these systems promoted the growth of both this compound degraders (e.g., Shinella) and electrochemically active bacteria, resulting in simultaneous pollutant removal and electricity generation. []
Q15: What are the environmental concerns associated with this compound?
A15: this compound is a volatile organic compound that contributes to air pollution and can have detrimental effects on human health and ecosystems. Its release into the environment should be minimized. [, ]
Q16: What are the strategies for this compound waste management?
A16: Effective strategies include source reduction, process optimization to minimize this compound use and emissions, and end-of-pipe treatment technologies like adsorption, biofiltration, and advanced oxidation processes. [, , ]
Q17: Can this compound be used to synthesize o-phthalaldehyde?
A17: Yes, o-phthalaldehyde can be synthesized from this compound through a multi-step process involving deep side-chain chlorination of this compound followed by reaction with urotropine and hypochlorous acid in a controlled alcohol-water mixture. This method offers a viable route for o-phthalaldehyde production. []
Q18: Is there an efficient method for selectively nitrating this compound?
A18: Research shows that solid superacid catalysts, such as S2O82-/MoO3-TiO2, can effectively catalyze the regioselective nitration of this compound, favoring the formation of 4-nitro-o-xylene. Optimizing reaction parameters like catalyst preparation conditions, catalyst to nitric acid ratio, and reaction temperature are crucial for achieving high yield and selectivity. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[1-(3-Hydroxy-phenyl)-meth-(Z)-ylidene]-2-thioxo-imidazolidin-4-one](/img/structure/B7882358.png)
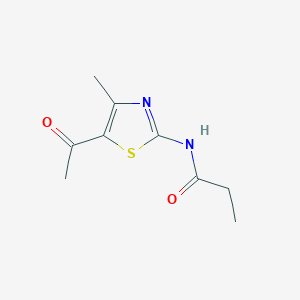
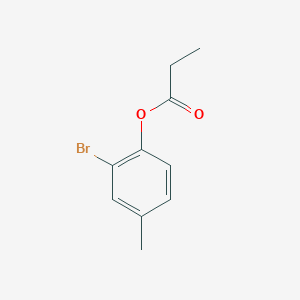

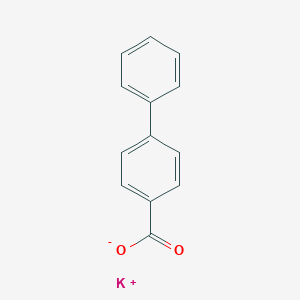
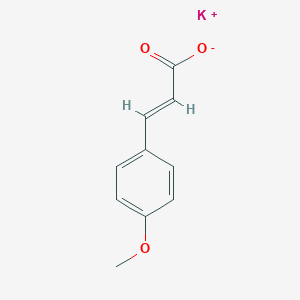

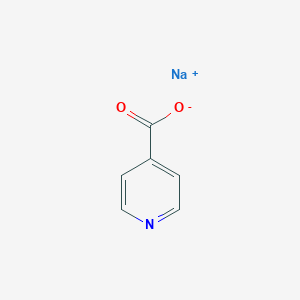
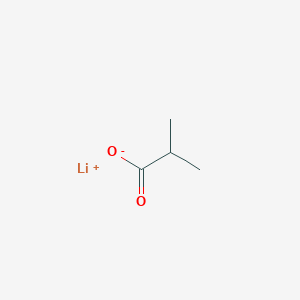
![3-amino-N-(2,2,6,6-tetramethylpiperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B7882428.png)
![6-(4-METHOXYPHENYL)-2-(PYRIDINE-2-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE](/img/structure/B7882429.png)
